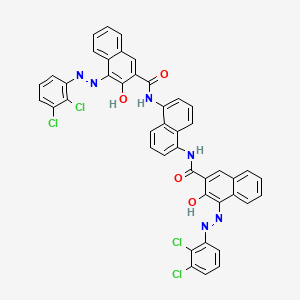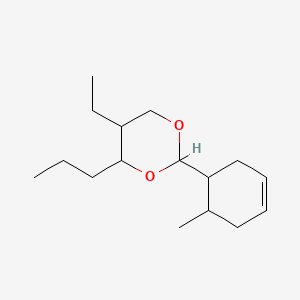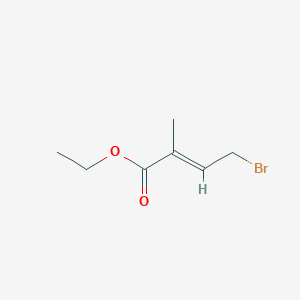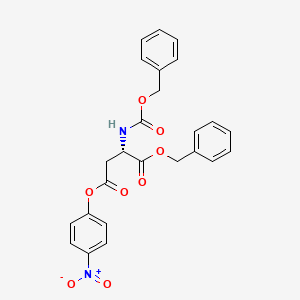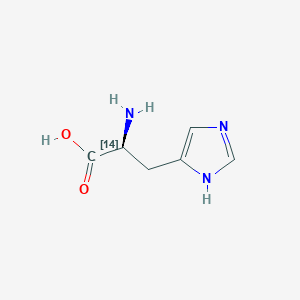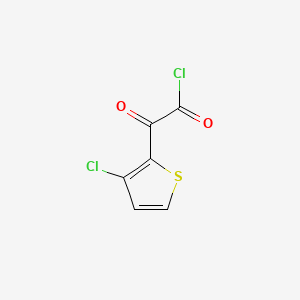![molecular formula C9H20N4 B13805399 Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)
Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI): is a heterocyclic compound with the molecular formula C9H20N4 This compound is characterized by its unique structure, which includes a pyrazine ring fused with another pyrazine ring, both of which are fully hydrogenated and substituted with methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI) typically involves the hydrogenation of pyrazine derivatives. One common method includes the catalytic hydrogenation of pyrazino[2,3-B]pyrazine derivatives in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, and the methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of high-throughput screening techniques can optimize the catalyst and reaction conditions, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already in a highly reduced state.
Substitution: The methyl groups on the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with catalysts like Pd/C.
Nucleophiles: Amines, thiols, halides.
Major Products Formed
The major products formed from these reactions include various oxidized and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI) is used as a building block for the synthesis of more complex molecules. Its stable structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is used as a model system for studying the behavior of heterocyclic compounds in biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. Some studies suggest that these derivatives may have antimicrobial or anticancer activities, making them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI) involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or activating their function. The pathways involved in these interactions include signal transduction pathways and metabolic pathways, which can lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Decahydropyrazino[2,3-B]pyrazine: This compound is similar in structure but lacks the methyl substitutions.
1,4,5,8-Tetraazadecalin: Another related compound with a similar heterocyclic structure.
2,5,7,10-Tetraazabicyclo[4.4.0]decane: A bicyclic compound with a similar nitrogen-containing ring system.
Uniqueness
What sets Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI) apart from these similar compounds is its specific methyl substitutions and fully hydrogenated state. These features confer unique chemical and physical properties, such as increased stability and specific reactivity patterns, making it particularly useful in various applications.
Propiedades
Fórmula molecular |
C9H20N4 |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
(4aR,8aS)-4,4a,8a-trimethyl-2,3,5,6,7,8-hexahydro-1H-pyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C9H20N4/c1-8-9(2,12-5-4-10-8)13(3)7-6-11-8/h10-12H,4-7H2,1-3H3/t8-,9+/m0/s1 |
Clave InChI |
DDNMKMGMTQKBGB-DTWKUNHWSA-N |
SMILES isomérico |
C[C@]12[C@](NCCN1)(N(CCN2)C)C |
SMILES canónico |
CC12C(NCCN1)(N(CCN2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-[1,3]Diazepino[1,2-A][1,3]diazepine](/img/structure/B13805323.png)
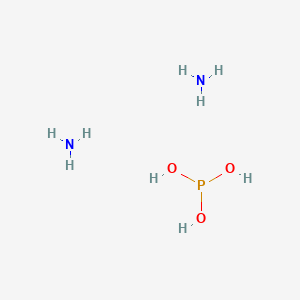
![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)

